molecular formula C19H22N2O3S B2497297 (E)-1-(2-methoxyphenyl)-4-(styrylsulfonyl)piperazine CAS No. 1164549-11-4

(E)-1-(2-methoxyphenyl)-4-(styrylsulfonyl)piperazine

Cat. No. B2497297
CAS RN: 1164549-11-4
M. Wt: 358.46
InChI Key: KYKJMLWRXOGCQO-LFIBNONCSA-N
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Description

“(E)-1-(2-methoxyphenyl)-4-(styrylsulfonyl)piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a 2-methoxyphenyl group, which is a phenyl group with a methoxy (–O–CH3) substituent at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring and a 2-methoxyphenyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the piperazine ring or the 2-methoxyphenyl group. Piperazines can undergo a variety of reactions, including those involving the nitrogen atoms in the ring . The 2-methoxyphenyl group can also participate in reactions, particularly those involving the methoxy group .

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-24-19-10-6-5-9-18(19)20-12-14-21(15-13-20)25(22,23)16-11-17-7-3-2-4-8-17/h2-11,16H,12-15H2,1H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKJMLWRXOGCQO-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-methoxyphenyl)-4-(styrylsulfonyl)piperazine

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